2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
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Overview
Description
2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a complex organic compound that features a benzothiazole ring substituted with a nitro group and a sulfanyl group, linked to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminobenzenethiol with nitro-substituted aldehydes or ketones under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the benzothiazole ring.
Acetamide Formation: The final step involves the acylation of the sulfanyl-substituted benzothiazole with 1-phenylethylamine and acetic anhydride under basic conditions to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group on the benzothiazole ring can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium halides or alkoxides in polar aprotic solvents.
Major Products
Amino-substituted Benzothiazole: Formed from the reduction of the nitro group.
Amine Derivatives: Formed from the reduction of the acetamide moiety.
Substituted Benzothiazoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique structural features make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study the interactions between small molecules and proteins, particularly in the context of enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify nucleophilic sites on proteins, leading to enzyme inhibition. The benzothiazole ring can also intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-amine
- 2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- N-benzhydryl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Uniqueness
2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is unique due to its combination of a nitro-substituted benzothiazole ring and a phenylethyl acetamide moiety. This structural combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-11(12-5-3-2-4-6-12)18-16(21)10-24-17-19-14-8-7-13(20(22)23)9-15(14)25-17/h2-9,11H,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCXNYPITHPKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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